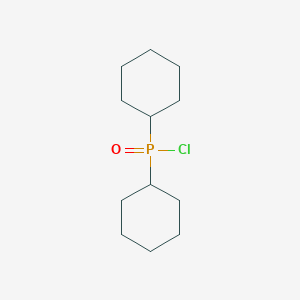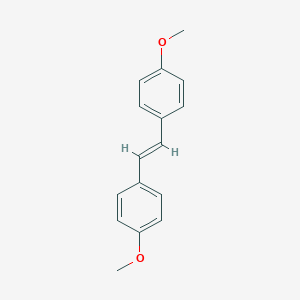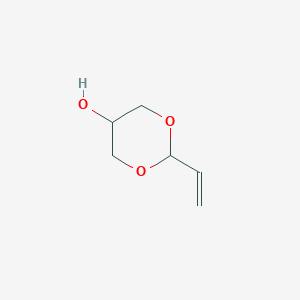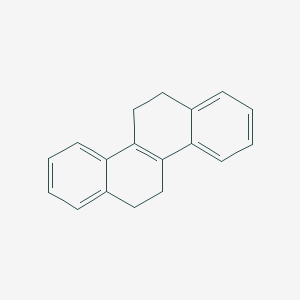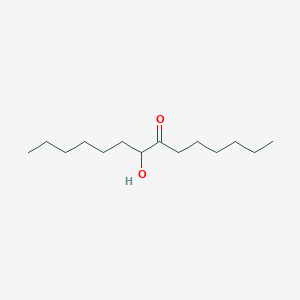
8-Hydroxytetradecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxytetradecan-7-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that belongs to the class of aliphatic compounds and has a molecular formula of C14H28O2. The compound is synthesized using a variety of methods and has been found to have numerous biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 8-Hydroxytetradecan-7-one is not fully understood. However, it is believed to act as a competitive inhibitor of fatty acid hydroxylase. This inhibition leads to an accumulation of fatty acids in the cell, which can have various effects on cellular function and metabolism.
Biochemische Und Physiologische Effekte
Research has shown that 8-Hydroxytetradecan-7-one has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Other studies have shown that 8-Hydroxytetradecan-7-one can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 8-Hydroxytetradecan-7-one in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a promising candidate for developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Hydroxytetradecan-7-one is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-Hydroxytetradecan-7-one. One of the most promising areas of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further investigation is needed to understand the mechanism of action of the compound fully. This understanding could lead to the development of new treatments for metabolic disorders and other diseases. Finally, research is needed to determine the safety and efficacy of 8-Hydroxytetradecan-7-one in human trials.
Conclusion
In conclusion, 8-Hydroxytetradecan-7-one is a synthetic compound that has numerous scientific research applications. The compound is relatively easy to synthesize and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound shows promise as a potential treatment for cancer and metabolic disorders. Further research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in human trials.
Synthesemethoden
There are several methods for synthesizing 8-Hydroxytetradecan-7-one, including the reaction of 1-bromotetradecane with copper(I) oxide and oxygen gas, as well as the reaction of tetradecanoic acid with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 1-bromotetradecane with sodium hydroxide and hydrogen peroxide. The synthesis method used depends on the desired purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
8-Hydroxytetradecan-7-one has been found to have numerous scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as a substrate for the enzyme fatty acid hydroxylase. This enzyme plays a crucial role in the metabolism of lipids and is essential for maintaining proper cellular function. Additionally, 8-Hydroxytetradecan-7-one has been used in studies investigating the role of lipids in the development of various diseases, including cancer and metabolic disorders.
Eigenschaften
CAS-Nummer |
18229-17-9 |
|---|---|
Produktname |
8-Hydroxytetradecan-7-one |
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
8-hydroxytetradecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
InChI-Schlüssel |
PQESRTWBQJRGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)CCCCCC)O |
Kanonische SMILES |
CCCCCCC(C(=O)CCCCCC)O |
Andere CAS-Nummern |
18229-17-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



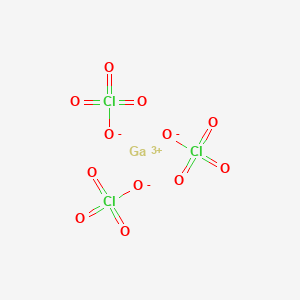
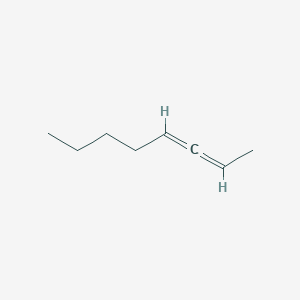
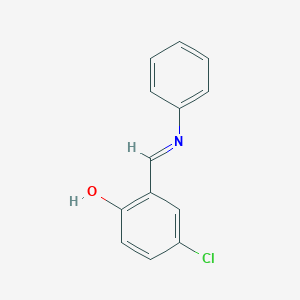
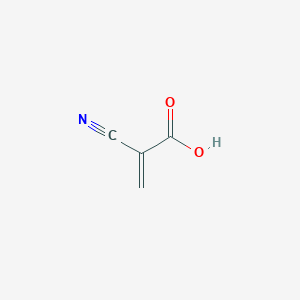
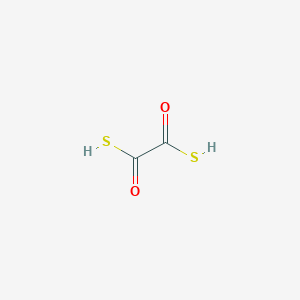
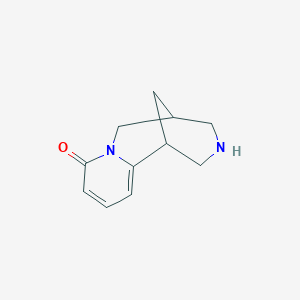
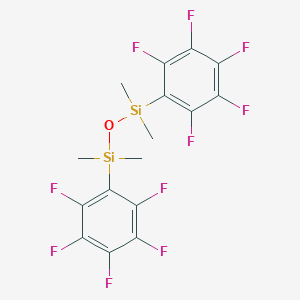
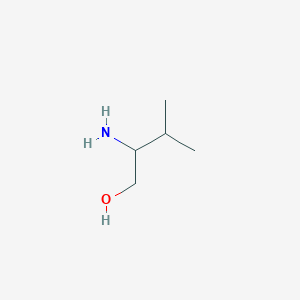
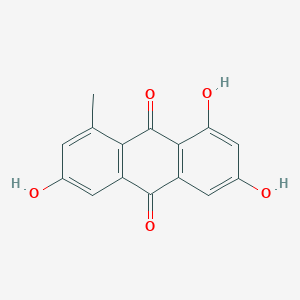
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
